3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate
Brand Name:
Vulcanchem
CAS No.:
117639-11-9
VCID:
VC20801767
InChI:
InChI=1S/C11H16N2OS/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
SMILES:
CCC1C(CSC1=O)CC2=CN=CN2C
Molecular Formula:
C11H16N2OS
Molecular Weight:
224.32 g/mol
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate
CAS No.: 117639-11-9
Cat. No.: VC20801767
Molecular Formula: C11H16N2OS
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117639-11-9 |
|---|---|
| Molecular Formula | C11H16N2OS |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one |
| Standard InChI | InChI=1S/C11H16N2OS/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
| Standard InChI Key | JEKWFJIPBJGBJT-WPRPVWTQSA-N |
| Isomeric SMILES | CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C |
| SMILES | CCC1C(CSC1=O)CC2=CN=CN2C |
| Canonical SMILES | CCC1C(CSC1=O)CC2=CN=CN2C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator